

# Physical and chemical properties of 8-Chlorotriazolo[1,5-a]pyrazine

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## Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

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## An In-depth Technical Guide to 8-Chlorotriazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

8-Chlorotriazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique scaffold, characterized by a fused triazole and pyrazine ring system with a chlorine substituent, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical and chemical properties of 8-Chlorotriazolo[1,5-a]pyrazine, detailed experimental protocols for its synthesis and analysis, and insights into its reactivity and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

### Physical and Chemical Properties

While extensive experimental data for 8-Chlorotriazolo[1,5-a]pyrazine is not readily available in public literature, the following tables summarize the known properties and provide estimated values based on closely related compounds.

Table 1: General and Physical Properties of 8-Chlorotriazolo[1,5-a]pyrazine

Property	Value	Source/Notes
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>4</sub>	[1][2]
Molecular Weight	154.56 g/mol	[1][2]
Appearance	Tan to brown solid	[1][2]
CAS Number	68774-77-6	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available. Likely soluble in polar organic solvents like DMSO and DMF.	
pKa	Data not available	

Table 2: Spectroscopic Data for Triazolo[1,5-a]pyrazine (Parent Compound) for Comparison

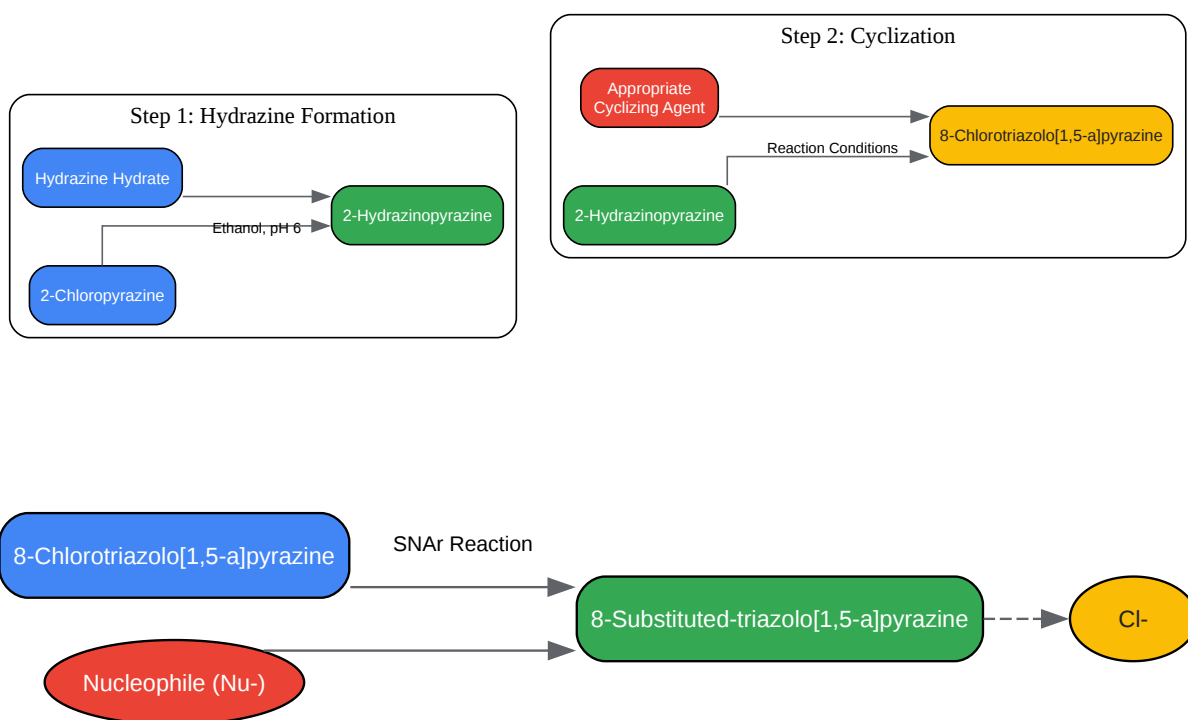
Since specific spectral data for 8-Chlorotriazolo[1,5-a]pyrazine is not available, the data for the parent compound, [1][3][4]triazolo[1,5-a]pyrazine, is provided as a reference. The presence of the chlorine atom at the 8-position in the target compound is expected to influence the chemical shifts.

Spectroscopy	Data for [1][3][4]triazolo[1,5-a]pyrazine
<sup>1</sup> H NMR	Spectral data available, but specific shifts depend on the solvent and instrument.
<sup>13</sup> C NMR	Spectral data available, but specific shifts depend on the solvent and instrument.
Mass Spectrometry	Molecular Weight: 120.11 g/mol . [5][6]
Infrared (IR)	Spectral data available. [7]

## Experimental Protocols

Due to the limited availability of a specific, detailed synthesis protocol for 8-Chlorotriazolo[1,5-a]pyrazine in the reviewed literature, a general synthetic methodology for a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride, is presented. This can be adapted by skilled chemists for the synthesis of the target molecule. The synthesis of related pyrazolo[1,5-a][3][8][9]triazines often involves the cyclization of a substituted aminopyrazole with a suitable reagent.[4]

### General Synthesis Workflow for Triazolopyrazine Core



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